molecular formula C14H17N5O3S B2355729 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 869067-70-9

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B2355729
CAS RN: 869067-70-9
M. Wt: 335.38
InChI Key: OWRYHILPNSJHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C14H17N5O3S and its molecular weight is 335.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Some novel derivatives of 1,2,4-triazole have shown promising antimicrobial activities against a range of microorganisms. These compounds, including derivatives similar to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide, have been synthesized and tested for their effectiveness against various bacterial and fungal strains. The development of such derivatives is crucial for the discovery of new antimicrobial agents with potential applications in treating infectious diseases (Bektaş et al., 2007).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrating significant antioxidant activity. These findings underscore the potential for such compounds in pharmaceutical applications, particularly in the development of drugs with antioxidant properties (Chkirate et al., 2019).

Antiviral and Anticancer Potential

Compounds with structural similarities to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide have been explored for their anti-HIV activity. Such research highlights the potential of these derivatives as leads in the development of new antiviral agents. Moreover, analogs like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) have been studied for their ability to inhibit glutaminase, indicating a possible role in cancer therapy (Hamad et al., 2010).

Synthesis of Novel Derivatives for Anti-inflammatory and Analgesic Agents

The synthesis of novel derivatives, including those related to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide, has shown promising results as potential anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibition capabilities, offering new avenues for the development of drugs in these therapeutic areas (Abu‐Hashem et al., 2020).

Antiviral Activity Against Human Adenovirus and ECHO-9 Virus

Derivatives of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide have been synthesized and evaluated for their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some of these derivatives have shown potential in reducing viral replication, highlighting their promise as antiviral agents (Wujec et al., 2011).

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3S/c1-3-22-11-7-5-4-6-10(11)16-12(20)8-23-14-18-17-9(2)13(21)19(14)15/h4-7H,3,8,15H2,1-2H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYHILPNSJHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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